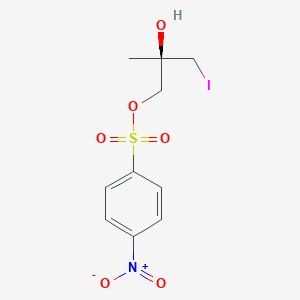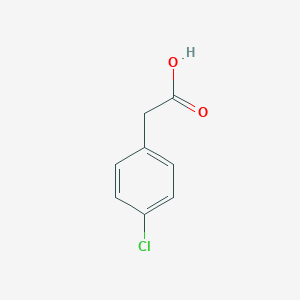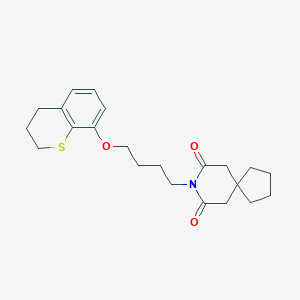
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-
Übersicht
Beschreibung
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-, commonly known as ASB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic properties. ASB belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of ASB is not fully understood, but it is believed to involve the modulation of several signaling pathways. ASB has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer. ASB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemische Und Physiologische Effekte
ASB has been shown to have several biochemical and physiological effects. In animal studies, ASB has been shown to reduce inflammation and oxidative stress, improve glucose tolerance, and enhance insulin sensitivity. ASB has also been shown to reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ASB in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. ASB has also been shown to have low toxicity in animal studies, which is an important consideration for drug development. However, the synthesis of ASB is a complex process that requires expertise in organic chemistry, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of ASB. One area of research is the development of ASB-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of ASB, which could lead to the development of more effective drugs. Additionally, the synthesis of ASB derivatives with improved pharmacological properties is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
ASB has been the subject of several scientific studies that have explored its potential therapeutic properties. One of the key areas of research has been its anti-inflammatory activity. ASB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. ASB has also been studied for its potential as an anticancer agent. Studies have shown that ASB can induce apoptosis in cancer cells and inhibit their proliferation.
Eigenschaften
CAS-Nummer |
153804-28-5 |
|---|---|
Produktname |
8-Azaspiro(4.5)decane-7,9-dione, 8-(4-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)- |
Molekularformel |
C22H29NO3S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
8-[4-(3,4-dihydro-2H-thiochromen-8-yloxy)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C22H29NO3S/c24-19-15-22(10-1-2-11-22)16-20(25)23(19)12-3-4-13-26-18-9-5-7-17-8-6-14-27-21(17)18/h5,7,9H,1-4,6,8,10-16H2 |
InChI-Schlüssel |
SKYZDNPLWJRXEB-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC3=CC=CC4=C3SCCC4 |
Kanonische SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC3=CC=CC4=C3SCCC4 |
Andere CAS-Nummern |
153804-28-5 |
Synonyme |
8-(4-((3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy)butyl)-8-azaspiro(4.5) decane-7,9-dione |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131893.png)
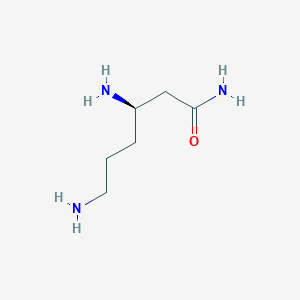
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B131897.png)
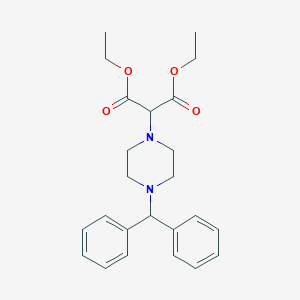
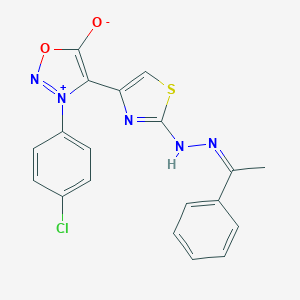
![(1'R,5'S,9'S,10'S,13'R)-5'-Methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-one](/img/structure/B131906.png)
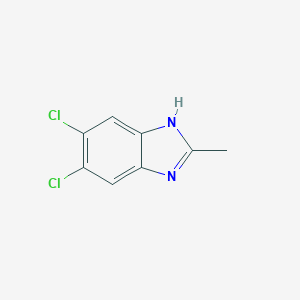
![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
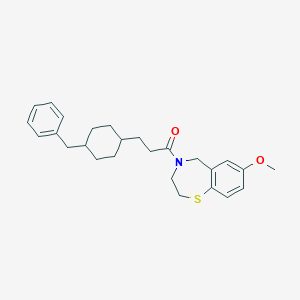
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)
